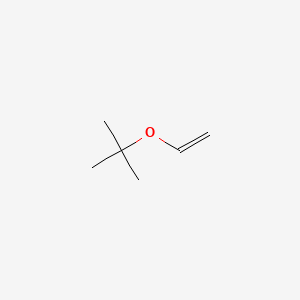

tert-Butyl vinyl ether

Description

Properties

IUPAC Name |

2-ethenoxy-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-5-7-6(2,3)4/h5H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYJSURPYAAOMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25655-00-9 | |

| Record name | Propane, 2-(ethenyloxy)-2-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25655-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0061290 | |

| Record name | Propane, 2-(ethenyloxy)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926-02-3 | |

| Record name | 2-(Ethenyloxy)-2-methylpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 2-(ethenyloxy)-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 2-(ethenyloxy)-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 2-(ethenyloxy)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl Vinyl Ether: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of tert-butyl vinyl ether. The information is intended for professionals in research and development who utilize vinyl ethers in their work.

Chemical Identity and Structure

This compound, also known as 2-methyl-2-(vinyloxy)propane or tert-butoxyethylene, is an organic compound valued for its utility in organic synthesis.[1] It serves as a versatile building block and an intermediate for functional vinyl monomers.[2]

Table 1: Structural and Identification Data for this compound

| Identifier | Value |

| IUPAC Name | 2-(ethenyloxy)-2-methylpropane |

| Synonyms | t-Butyl vinyl ether, tert-Butoxyethylene, 2-Methyl-2-(vinyloxy)propane[1][3] |

| CAS Number | 926-02-3[3] |

| Molecular Formula | C6H12O[3][4] |

| Linear Formula | (CH3)3COCH=CH2 |

| SMILES String | CC(C)(C)OC=C |

| InChI | 1S/C6H12O/c1-5-7-6(2,3)4/h5H,1H2,2-4H3 |

| InChIKey | PGYJSURPYAAOMM-UHFFFAOYSA-N[3] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a highly flammable liquid and should be handled with appropriate safety precautions.[3][5]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 100.16 g/mol [3] |

| Appearance | Clear colorless to light yellow liquid[3] |

| Density | 0.762 g/mL at 25 °C[2][3] |

| Boiling Point | 75-76 °C[2][3] |

| Melting Point | -112 °C[3] |

| Refractive Index | n20/D 1.398[2][3] |

| Flash Point | -17 °C (1.4 °F) - closed cup |

| Solubility | Miscible with alcohol, carbon disulfide, chloroform, and diethyl ether. Slightly miscible with water.[2][3] |

| Stability | Stable. Highly flammable. Incompatible with strong oxidizing agents. May be prone to the formation of peroxides when stored in contact with air.[2][3] |

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of tert-butyl alcohol with acetylene (B1199291) in the presence of a base.

Caption: Synthesis of this compound.

Experimental Protocol: Preparation of this compound

The following is a general procedure for the synthesis of this compound based on a patented method.[6]

Materials:

-

tert-Butyl alcohol

-

Acetylene gas

-

Nitrogen gas

-

Potassium hydroxide (catalyst)

-

Lithium diisopropylamide (promoter)

-

1,3-dimethyl-2-imidazolidinone (solvent)

Procedure:

-

In a suitable reaction vessel, dissolve potassium hydroxide and lithium diisopropylamide in 1,3-dimethyl-2-imidazolidinone.

-

Add tert-butyl alcohol to the mixture. The weight ratio of 1,3-dimethyl-2-imidazolidinone to tert-butyl alcohol should be between 0.05:1 and 0.1:1.[6]

-

Heat the mixture to 60-65 °C in a filler reaction tower.[6]

-

Introduce a mixture of acetylene and nitrogen gas (in a 57:43 v/v ratio) into the reaction tower.[6]

-

The reaction and distillation occur, yielding the crude this compound product.[6]

-

Purify the crude product by rectification in a stuffing rectification column to obtain high-purity this compound.[6]

This method is noted for producing high-purity this compound with minimal acetal (B89532) byproducts and can be carried out at ordinary pressure.[6]

Reactivity and Applications

This compound is a reactive monomer and a useful intermediate in organic synthesis. Its high reactivity is attributed to the electron-rich double bond.

Electrophilic Addition Reactions

This compound readily undergoes electrophilic addition reactions. For example, it reacts with p-toluenesulfenyl chloride (p-TolSCl) to form 2-tert-butoxy-2-chloroethyl p-tolyl sulfide.[7] In the presence of a Lewis acid like SnCl4, this adduct can further react with various nucleophiles such as silyl (B83357) enol ethers, allyltrimethylsilane, and other vinyl ethers to form new carbon-carbon bonds.[7]

Caption: Electrophilic Addition and C-C Bond Formation.

Use as a Protecting Group

The tert-butyl ether group can be used as a protecting group for alcohols. While direct protection using this compound is less common, tert-butyl ethers, in general, are stable under a variety of conditions but can be removed under acidic conditions.[8]

Polymerization

This compound can be polymerized, and its reactivity in polymerization is influenced by the inductive effect of the tert-butyl group.[7] It can be copolymerized with other monomers, such as indene, using initiators like (-)-menthoxyaluminum dichloride to produce optically active copolymers.[7]

Spectroscopic Data

Spectroscopic methods are essential for the characterization of this compound.

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Key Features |

| ¹H NMR | Signals for the vinyl protons are expected to be in the range of other vinyl ethers. The tert-butyl group will show a characteristic singlet. |

| ¹³C NMR | Resonances for the vinylic carbons and the quaternary and methyl carbons of the tert-butyl group. |

| IR Spectroscopy | Characteristic C-O-C stretching vibrations for ethers are expected. The C=C stretch of the vinyl group will also be present. |

| Mass Spectrometry | The molecular ion peak and fragmentation patterns characteristic of the tert-butyl group and the vinyl ether moiety would be observed. |

Note: Specific spectral data should be obtained from experimental analysis or reliable spectral databases.

Safety and Handling

This compound is a highly flammable liquid and vapor.[1][5] It can cause skin and serious eye irritation.[5]

Handling Precautions:

-

Keep away from heat, sparks, open flames, and hot surfaces.[1][5][9]

-

Use in a well-ventilated area.

-

Ground and bond containers and receiving equipment to prevent static discharge.[1][5][9]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[1][5]

-

Wear protective gloves, clothing, eye protection, and face protection.[5][9]

-

Store in a refrigerator in a flammables area.[3]

-

Containers should be kept tightly closed in a dry and well-ventilated place.[1][5]

In case of fire:

-

Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[1]

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this chemical.[5]

References

- 1. This compound | 926-02-3 | TCI AMERICA [tcichemicals.com]

- 2. This compound | 926-02-3 [chemicalbook.com]

- 3. jnfuturechemical.com [jnfuturechemical.com]

- 4. This compound [webbook.nist.gov]

- 5. fishersci.com [fishersci.com]

- 6. CN102260144B - Method for preparing this compound compound - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. tert-Butyl Ethers [organic-chemistry.org]

- 9. nj.gov [nj.gov]

Synthesis of tert-Butyl Vinyl Ether from tert-Butyl Alcohol and Acetylene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl vinyl ether from tert-butyl alcohol and acetylene (B1199291). It covers the underlying reaction mechanism, a detailed experimental protocol, safety considerations, and methods for purification and characterization. This document also presents a comparative analysis with alternative synthetic routes, offering valuable insights for process optimization and development.

Introduction

This compound is a valuable monomer in polymer chemistry and a versatile intermediate in organic synthesis. Its applications range from the production of specialized polymers and coatings to its use as a protecting group in the synthesis of complex molecules, including pharmaceuticals. The synthesis of this compound from readily available feedstocks like tert-butyl alcohol and acetylene is a process of significant industrial and academic interest. This guide focuses on the base-catalyzed vinylation reaction, a common and effective method for the preparation of this compound.

Reaction Mechanism and Core Principles

The synthesis of this compound from tert-butyl alcohol and acetylene is a base-catalyzed nucleophilic addition reaction. Due to the significant steric hindrance of the tertiary alcohol, this reaction requires specific catalytic systems to proceed efficiently. The generally accepted mechanism involves the following key steps:

-

Deprotonation of tert-Butyl Alcohol: The strong base, typically potassium hydroxide (B78521) (KOH), deprotonates the tert-butyl alcohol to form the potassium tert-butoxide salt. This alkoxide is a much stronger nucleophile than the parent alcohol.

-

Nucleophilic Attack on Acetylene: The tert-butoxide anion then attacks one of the sp-hybridized carbon atoms of the acetylene molecule. This step is often the rate-determining step and is significantly influenced by the steric bulk of the alkoxide.

-

Protonation of the Vinyl Anion: The resulting vinyl anion is a strong base and is subsequently protonated by a proton source in the reaction mixture, which can be another molecule of tert-butyl alcohol, to yield the final product, this compound, and regenerate the tert-butoxide catalyst.

To enhance the reaction rate and overcome the steric hindrance of tert-butyl alcohol, a promoter such as lithium diisopropylamide (LDA) can be used in conjunction with KOH. LDA is a very strong, non-nucleophilic base that can further increase the concentration of the reactive tert-butoxide anion. The use of a polar aprotic solvent, such as 1,3-dimethyl-2-imidazolidinone (B1670677), can also facilitate the reaction by solvating the potassium cation and increasing the nucleophilicity of the alkoxide.

A potential side reaction is the formation of acetals, which can occur if water is present or under certain acidic conditions, though this is minimized in the described protocol.[1][2]

Reaction Pathway

Caption: Base-catalyzed vinylation of tert-butyl alcohol with acetylene.

Experimental Protocols

The following experimental protocol is based on the method described in Chinese patent CN102260144B.[1] This procedure utilizes a continuous flow setup, which is common in industrial applications but can be adapted for a laboratory scale with appropriate equipment.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| tert-Butyl alcohol | Reagent Grade, ≥99% | Sigma-Aldrich |

| Acetylene gas | High Purity | Local Gas Supplier |

| Nitrogen gas | High Purity | Local Gas Supplier |

| Potassium hydroxide (KOH) | ACS Reagent, ≥85% | MilliporeSigma |

| Lithium diisopropylamide (LDA) | Solution in THF/heptane | Sigma-Aldrich |

| 1,3-Dimethyl-2-imidazolidinone (DMI) | Anhydrous, 99.5% | Sigma-Aldrich |

| Ceramic packing rings | N/A | VWR |

Equipment Setup

A packed bed reactor is used for this synthesis. The setup consists of:

-

A heated glass column (e.g., 70 cm height, 5 cm diameter) filled with ceramic packing rings.

-

A heating system (e.g., oil bath or heating mantle) to maintain the reaction temperature.

-

Gas flow meters for acetylene and nitrogen.

-

A liquid addition funnel for the reactant solution.

-

A condenser and a collection flask for the crude product.

-

A fractional distillation apparatus for purification.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Synthesis Procedure

-

Preparation of the Reactant Solution: In a separate vessel, prepare a solution of potassium hydroxide and lithium diisopropylamide in a mixture of tert-butyl alcohol and 1,3-dimethyl-2-imidazolidinone. The patent suggests a weight ratio of 1,3-dimethyl-2-imidazolidinone to tert-butyl alcohol of 0.05-0.1:1.[1]

-

Reaction:

-

Heat the packed bed reactor to a constant temperature of 60-65 °C.[1]

-

Introduce a continuous flow of a gas mixture of acetylene and nitrogen into the bottom of the reactor. A volumetric ratio of acetylene to nitrogen of 57:43 is recommended.[1]

-

Simultaneously, add the reactant solution from the top of the column via the addition funnel. The addition rate should be controlled to maintain a balance with the rate of distillation of the product.

-

The this compound, being the most volatile component, will distill out from the top of the column along with some unreacted starting material.

-

-

Crude Product Collection: Condense the vapors leaving the top of the reactor and collect the crude product in a cooled receiving flask.

-

Purification:

-

The collected crude product is then purified by fractional distillation.[1]

-

This compound has a boiling point of 75-76 °C at atmospheric pressure.

-

Care should be taken to separate the product from lower-boiling impurities and higher-boiling unreacted tert-butyl alcohol (boiling point ~82 °C) and the acetal (B89532) byproduct.

-

Data Presentation

The following table summarizes the quantitative data reported in the patent CN102260144B for a specific experimental run.[1]

| Parameter | Value |

| Reaction Temperature | 60-65 °C |

| Gas Mixture Ratio (Acetylene:Nitrogen) | 57:43 (V/V) |

| Crude Product Composition | |

| This compound | 87.9% |

| Acetal Byproduct | 1.5% |

| Unreacted tert-Butyl Alcohol | 10.6% |

| Final Product Purity (after purification) | >99% |

Safety Considerations

The use of acetylene gas in a laboratory or industrial setting requires strict adherence to safety protocols due to its high flammability and potential for explosive decomposition.

-

Handling Acetylene: Acetylene cylinders should always be stored and used in an upright position in a well-ventilated area, away from heat sources and incompatible materials. Never use acetylene at pressures exceeding 15 psig. Flashback arrestors must be installed on acetylene cylinders.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a flame-resistant lab coat, and appropriate gloves, should be worn at all times.

-

Inert Atmosphere: The reaction is typically carried out under an inert atmosphere of nitrogen to prevent the formation of explosive mixtures of acetylene and air.

-

Emergency Procedures: Ensure that an appropriate fire extinguisher (e.g., CO2 or dry chemical) is readily accessible. In case of a leak, evacuate the area and shut off the gas supply if it is safe to do so.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the vinyl protons and the tert-butyl protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the vinyl carbons and the carbons of the tert-butyl group.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the product and identify any byproducts.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=C double bond and the C-O ether linkage.

Comparison with Alternative Synthesis Methods

While the direct vinylation of tert-butyl alcohol with acetylene is a common method, other synthetic routes exist, primarily transvinylation (also known as transetherification).

| Feature | Acetylene Vinylation | Transvinylation/Transetherification |

| Starting Materials | tert-Butyl alcohol, Acetylene | tert-Butyl alcohol, a vinyl ether (e.g., ethyl vinyl ether) |

| Catalyst | Strong bases (e.g., KOH, Na) | Transition metal complexes (e.g., palladium, iridium, ruthenium)[3][4][5] |

| Reaction Conditions | Moderate temperatures (e.g., 60-65 °C), can be run at atmospheric pressure[1] | Often milder conditions, can be performed at room temperature[3] |

| Safety | Requires careful handling of highly flammable and potentially explosive acetylene gas. | Generally safer as it avoids the use of acetylene. |

| Byproducts | Primarily unreacted starting materials and small amounts of acetals.[1] | Acetaldehyde (if using ethyl vinyl ether), which needs to be removed. |

| Scalability | Well-established for industrial-scale production. | Can be suitable for both lab and industrial scale. |

Conclusion

The synthesis of this compound from tert-butyl alcohol and acetylene using a base-catalyzed approach is a robust and scalable method. The use of a promoter like lithium diisopropylamide and a suitable solvent can effectively overcome the steric hindrance of the tertiary alcohol, leading to high yields of the desired product. Careful control of reaction conditions and strict adherence to safety protocols for handling acetylene are paramount for the successful and safe execution of this synthesis. While alternative methods like transvinylation offer milder reaction conditions and avoid the hazards associated with acetylene, the direct vinylation route remains a highly relevant and industrially important process. This guide provides the foundational knowledge for researchers and professionals to understand, implement, and potentially optimize this key organic transformation.

References

- 1. CN102260144B - Method for preparing this compound compound - Google Patents [patents.google.com]

- 2. CN102260144A - Method for preparing this compound compound - Google Patents [patents.google.com]

- 3. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]

- 4. Ru(II)‐Catalyzed Transfer Vinylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Reactivity of the Vinyl Group in tert-Butyl Vinyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl vinyl ether (TBVE) is a versatile monomer and synthetic intermediate recognized for its high reactivity and utility in a wide range of chemical transformations.[1][2] Its vinyl group, electronically influenced by the bulky tert-butoxy (B1229062) substituent, exhibits unique reactivity patterns that are of significant interest in polymer chemistry, organic synthesis, and the development of novel therapeutics. This technical guide provides an in-depth analysis of the reactivity of the vinyl group in TBVE, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for professionals in the field.

Electronic Structure and General Reactivity

The reactivity of the vinyl group in this compound is fundamentally governed by the electronic effects of the adjacent tert-butoxy group. The oxygen atom, through resonance, donates electron density to the double bond, making the β-carbon nucleophilic. This electron-donating nature significantly activates the vinyl group towards electrophilic attack.

Conversely, the bulky tert-butyl group provides considerable steric hindrance, which can influence the regioselectivity and stereoselectivity of certain reactions. The interplay between these electronic and steric factors dictates the diverse reaction pathways available to TBVE.

Spectroscopic Data Summary

The following tables summarize key spectroscopic data for this compound, which are crucial for its identification and characterization in reaction monitoring.

Table 1: NMR Spectroscopic Data [3]

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | 6.45 | dd | J = 14.4, 6.8 | =CH-O |

| ¹H | 4.19 | dd | J = 14.4, 2.0 | =CH₂ (trans) |

| ¹H | 3.97 | dd | J = 6.8, 2.0 | =CH₂ (cis) |

| ¹H | 1.29 | s | - | -C(CH₃)₃ |

| ¹³C | 152.2 | - | - | =CH-O |

| ¹³C | 86.5 | - | - | =CH₂ |

| ¹³C | 74.8 | - | - | -C(CH₃)₃ |

| ¹³C | 28.6 | - | - | -C(CH₃)₃ |

Table 2: Infrared (IR) Spectroscopic Data [4][5][6]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3110 | Medium | =C-H stretch |

| 2975 | Strong | C-H stretch (tert-butyl) |

| 1620 | Strong | C=C stretch |

| 1200 | Strong | C-O stretch |

| 820 | Strong | =C-H bend (out-of-plane) |

Key Reactions of the Vinyl Group

The electron-rich nature of the vinyl group in this compound makes it highly susceptible to a variety of reactions, most notably cationic polymerization, hydrolysis, cycloadditions, and electrophilic additions.

Cationic Polymerization

Cationic polymerization is a hallmark reaction of vinyl ethers, and TBVE is particularly reactive due to the stabilizing effect of the tert-butoxy group on the propagating carbocationic intermediate.[7] This process is typically initiated by Lewis acids or protonic acids.[7] The living nature of this polymerization allows for the synthesis of polymers with controlled molecular weights and narrow dispersities.[7][8] The reactivity of alkyl vinyl ethers in polymerization generally follows the order of the inductive effects of the alkyl group: tert-butyl > isopropyl > ethyl.[9]

References

- 1. specialchem.com [specialchem.com]

- 2. specialchem.com [specialchem.com]

- 3. spectrabase.com [spectrabase.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. IR spectrum: Ethers [quimicaorganica.org]

- 6. This compound(926-02-3)IR [chemicalbook.com]

- 7. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

Spectroscopic Profile of Tert-Butyl Vinyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl vinyl ether (TBVE), a key intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Data Presentation

The quantitative spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.46 | dd | 1H | =CH-O |

| ~4.17 | dd | 1H | H₂C= (trans to -OtBu) |

| ~3.96 | dd | 1H | H₂C= (cis to -OtBu) |

| ~1.28 | s | 9H | -C(CH₃)₃ |

Solvent: CDCl₃. Data are compiled from typical values for vinyl ethers and related structures.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~152.6 | =CH-O |

| ~86.5 | =CH₂ |

| ~74.8 | -C(CH₃)₃ |

| ~28.7 | -C(CH₃)₃ |

Solvent: CDCl₃. Data are compiled from typical values for vinyl ethers.[1]

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3110 | Medium | =C-H Stretch |

| ~2975 | Strong | C-H Stretch (sp³) |

| ~1620 | Strong | C=C Stretch |

| ~1200 | Strong | C-O Stretch |

Sample Phase: Neat Liquid.[2][3]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 100 | Moderate | [M]⁺ (Molecular Ion) |

| 85 | Moderate | [M - CH₃]⁺ |

| 57 | High (Base Peak) | [C(CH₃)₃]⁺ |

| 41 | High | [C₃H₅]⁺ |

Ionization Method: Electron Impact (EI).

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for a volatile liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[4]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[4]

-

Ensure the sample is fully dissolved. Gentle vortexing can be applied if necessary.

-

Filter the solution through a Pasteur pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[5] The final liquid level in the tube should be about 4-5 cm.[4]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution. This can be an automated or manual process.

-

Tune and match the probe to the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

-

For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and enhance the signal-to-noise ratio.[6]

-

Initiate the experiment to collect the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to generate the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR) or an internal standard like tetramethylsilane (B1202638) (TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups.

Methodology (Neat Liquid on Salt Plates):

-

Sample Preparation:

-

Instrument Setup:

-

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

-

Ensure the instrument's sample compartment is closed.

-

Typically, a background spectrum of the empty instrument is run first and automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Initiate the scan. The instrument passes infrared radiation through the sample, and the detector measures the amount of light transmitted at each wavelength.

-

The data is typically collected over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The resulting interferogram is converted into a spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform.

-

Identify and label the significant absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments to confirm molecular weight and gain structural information.

Methodology (Electron Impact Ionization):

-

Sample Introduction:

-

Introduce a small amount of the volatile liquid into the mass spectrometer. This can be done via direct injection or through a gas chromatograph (GC-MS) for sample purification.

-

The sample is vaporized in a heated inlet system.

-

-

Ionization:

-

The gaseous molecules pass into the ionization chamber.

-

A beam of high-energy electrons (typically 70 eV) bombards the molecules, ejecting an electron to form a positively charged molecular ion ([M]⁺).

-

-

Fragmentation:

-

The excess energy from ionization causes the molecular ion to break apart into smaller, charged fragments and neutral radicals. Fragmentation patterns are typically reproducible and characteristic of the molecule's structure.

-

-

Mass Analysis:

-

The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight).

-

The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection:

-

An electron multiplier or similar detector records the abundance of each ion.

-

The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

-

Visualizations

The following diagrams illustrate the logical relationships in the spectroscopic analysis of this compound.

Caption: Experimental workflow for spectroscopic analysis.

Caption: Logical relationship of spectroscopic data.

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound(926-02-3)IR [chemicalbook.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. n-Butyl vinyl ether(111-34-2) 13C NMR [m.chemicalbook.com]

- 5. n-Butyl vinyl ether(111-34-2) 1H NMR spectrum [chemicalbook.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. spectrabase.com [spectrabase.com]

Physical properties of tert-butyl vinyl ether: boiling point, density

An In-depth Technical Guide on the Physical Properties of Tert-Butyl Vinyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its boiling point and density. The information is supplemented with detailed experimental protocols for the determination of these properties, ensuring accurate and reproducible results in a laboratory setting.

Core Physical Properties

This compound is a colorless liquid and a member of the enol ether family.[1] It is utilized in various chemical syntheses, including the production of 3-tert-butoxycyclobutanone and as an intermediate for functional vinyl monomers.[2][3]

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Conditions |

| Boiling Point | 75-76 °C | at standard atmospheric pressure (760 mmHg)[2][4][5] |

| 78 °C | ||

| Density | 0.762 g/mL | at 25 °C[4] |

| 0.775 g/cm³ | Not specified |

Experimental Protocols

Accurate determination of physical properties is critical for the successful design and execution of chemical reactions and processes. The following sections detail standardized methodologies for measuring the boiling point and density of liquids like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6][7] The following protocol is a common method for its determination in a laboratory setting.

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., oil bath)

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube (fusion tube)

-

Heat source (e.g., Bunsen burner or hot plate)

-

Liquid paraffin (B1166041) or other suitable heating oil

Procedure:

-

Fill the small test tube with 2-3 mL of this compound.

-

Place the capillary tube, with its open end downwards, into the test tube containing the liquid.

-

Attach the test tube to the thermometer using a rubber band or thread.

-

Suspend the thermometer and the attached test tube in the Thiele tube, ensuring the liquid in the test tube is below the level of the heating oil.

-

Gently heat the side arm of the Thiele tube.[8]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a rapid and continuous stream of bubbles is observed.

-

Turn off the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[8] Record this temperature.

Determination of Density

Density is the mass of a substance per unit volume. The following protocol outlines a straightforward method for determining the density of a liquid.

Apparatus:

-

Graduated cylinder (e.g., 25 mL or 50 mL)

-

Electronic balance

-

Beaker

Procedure:

-

Place a clean, dry graduated cylinder on the electronic balance and tare the balance to zero.[9]

-

Carefully pour a known volume of this compound into the graduated cylinder. Record the exact volume, reading the bottom of the meniscus at eye level to avoid parallax error.[9]

-

Place the graduated cylinder containing the liquid back on the tared electronic balance.

-

Record the mass of the liquid.[9]

-

Calculate the density using the formula: Density = Mass / Volume .[9]

-

For improved accuracy, it is recommended to repeat the measurement several times and calculate the average density.[10]

Visualizations

The following diagrams illustrate the logical relationship between the substance and its properties, as well as a generalized workflow for the experimental determination of these properties.

Caption: Logical relationship between this compound and its physical properties.

Caption: Generalized experimental workflow for determining physical properties.

References

- 1. tert-Butylvinylether – Wikipedia [de.wikipedia.org]

- 2. Cas Landing [thermofisher.com]

- 3. This compound | 926-02-3 [chemicalbook.com]

- 4. jnfuturechemical.com [jnfuturechemical.com]

- 5. Vinyl tert.-butyl ether | 926-02-3 [chemnet.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. scribd.com [scribd.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Solubility and Miscibility of Tert-butyl Vinyl Ether in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and miscibility of tert-butyl vinyl ether (TBVE) in a range of common organic solvents. Understanding the solubility characteristics of this versatile chemical intermediate is crucial for its effective use in organic synthesis, polymer chemistry, and the development of pharmaceutical products. This document consolidates available data, outlines detailed experimental protocols for solubility determination, and presents logical workflows to guide laboratory practices.

Introduction to this compound

This compound (2-(ethenyloxy)-2-methylpropane) is a colorless, flammable liquid with the chemical formula C₆H₁₂O. Its unique structure, featuring a vinyl group and a bulky tert-butyl group attached to an ether linkage, imparts specific solubility properties that are critical for its application as a monomer and a protecting group in various chemical reactions. The ether oxygen can act as a hydrogen bond acceptor, while the alkyl and vinyl groups contribute to its nonpolar character.

Qualitative and Quantitative Solubility Data

Table 1: Solubility and Miscibility of this compound in Common Solvents

| Solvent Class | Solvent | Predicted Solubility/Miscibility | Rationale |

| Polar Protic | Water | Slightly Miscible/Sparingly Soluble | The ether oxygen can form hydrogen bonds with water, but the large hydrophobic tert-butyl and vinyl groups limit solubility.[1][2] |

| Methanol | Miscible | The alcohol's polarity and ability to hydrogen bond are compatible with the ether oxygen, and the alkyl groups are of comparable size.[1][2] | |

| Ethanol (B145695) | Miscible | Similar to methanol, ethanol is a polar protic solvent that is expected to be fully miscible with this compound.[1][2] | |

| Polar Aprotic | Acetone | Miscible | The polarity of the ketone is compatible with the ether, and the absence of strong hydrogen bonding in the solvent does not hinder miscibility. |

| Tetrahydrofuran (THF) | Miscible | As an ether itself, THF shares structural similarities and polarity with this compound, leading to high miscibility. | |

| Dichloromethane (DCM) | Miscible | The moderate polarity and ability to engage in dipole-dipole interactions make DCM a good solvent for ethers. | |

| Nonpolar | Toluene (B28343) | Miscible | The nonpolar aromatic nature of toluene is compatible with the hydrophobic alkyl and vinyl components of this compound. |

| Hexane (B92381) | Miscible | As a nonpolar alkane, hexane readily dissolves the nonpolar regions of the this compound molecule. | |

| Other | Carbon Disulfide | Miscible | This nonpolar solvent is known to be a good solvent for many organic compounds, including ethers.[1][2] |

| Chloroform | Miscible | A common polar aprotic solvent that readily dissolves ethers.[1][2] | |

| Diethyl Ether | Miscible | Both are ethers and are expected to be fully miscible due to their similar chemical nature.[1][2] |

Experimental Protocols for Determining Solubility and Miscibility

The following are detailed, generalized methodologies for determining the solubility and miscibility of this compound in organic solvents.

Visual Miscibility Determination

Objective: To qualitatively determine if this compound is miscible, partially miscible, or immiscible in a given solvent at a specific temperature.

Materials:

-

This compound (stabilized)

-

Selected organic solvents (e.g., ethanol, acetone, tetrahydrofuran, dichloromethane, toluene, hexane)

-

Graduated cylinders or volumetric pipettes

-

Test tubes with stoppers or screw caps

-

Vortex mixer or shaker

-

Constant temperature bath (optional)

Procedure:

-

Ensure all glassware is clean and dry to avoid contamination.

-

In a labeled test tube, add a specific volume of the chosen organic solvent (e.g., 5 mL).

-

To the same test tube, add an equal volume of this compound (5 mL).

-

Securely stopper the test tube.

-

Vigorously shake the test tube for 30-60 seconds using a vortex mixer or by hand.

-

Allow the mixture to stand undisturbed for at least 5 minutes. For more rigorous testing, place the test tube in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Visually inspect the mixture against a well-lit background.

-

Miscible: A single, clear, homogeneous phase is observed.

-

Immiscible: Two distinct layers are visible.

-

Partially Miscible: The solution appears cloudy or forms an emulsion that may or may not separate over time.

-

Quantitative Solubility Determination (Gravimetric Method)

Objective: To quantitatively determine the solubility of this compound in a solvent at a specific temperature.

Materials:

-

This compound (stabilized)

-

Selected organic solvent

-

Saturated solution of this compound in the solvent

-

Analytical balance

-

Volumetric flask

-

Pipettes

-

Evaporating dish or pre-weighed vial

-

Oven or vacuum oven

Procedure:

-

Prepare a saturated solution of this compound in the chosen solvent by adding an excess of this compound to the solvent in a sealed container.

-

Agitate the mixture for an extended period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

-

Allow the solution to settle, ensuring there is a clear supernatant.

-

Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated pipette (e.g., 10 mL).

-

Transfer the aliquot to a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature can be used. Ensure the temperature is kept low enough to prevent evaporation of the this compound.

-

Once the solvent is completely removed, weigh the evaporating dish or vial containing the residual this compound.

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = [(mass of dish + residue) - (mass of empty dish)] / (volume of aliquot in mL) * 100

Logical Workflow and Visualization

The following diagram illustrates a logical workflow for assessing the solubility and miscibility of this compound in a selected organic solvent.

Caption: Workflow for determining the solubility and miscibility of this compound.

Conclusion

This compound exhibits broad miscibility with a range of common organic solvents, a characteristic driven by its ether functional group and significant nonpolar regions. While precise quantitative data remains sparse, the provided qualitative assessments and experimental protocols offer a solid foundation for researchers, scientists, and drug development professionals. The application of the outlined methodologies will enable accurate determination of its solubility behavior in specific solvent systems, facilitating its effective use in various scientific and industrial applications.

References

Health and safety information for handling tert-butyl vinyl ether

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development environments. The information provided is a synthesis of available data and should be used in conjunction with your institution's specific safety protocols and a thorough review of the most current Safety Data Sheet (SDS) for the specific product being handled.

Executive Summary

Tert-butyl vinyl ether (TBVE) is a highly flammable and reactive chemical intermediate used in various synthetic applications. This guide provides comprehensive health and safety information tailored for laboratory and drug development settings. Key hazards include its high flammability, potential for peroxide formation, and its classification as a skin and eye irritant. This document outlines the known physical, chemical, and toxicological properties of TBVE, provides detailed protocols for safe handling and emergency procedures, and discusses its environmental impact. Due to a lack of specific toxicological studies on TBVE, data from related vinyl ether compounds have been included for context and comparative assessment, and this is clearly indicated where applicable.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in Table 1. This data is essential for understanding its behavior under various laboratory conditions and for designing appropriate storage and handling procedures.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 926-02-3 | [1][2] |

| Molecular Formula | C₆H₁₂O | [2] |

| Molecular Weight | 100.16 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Odor | Characteristic, ether-like | [3] |

| Boiling Point | 75-76 °C (167-169 °F) at 760 mmHg | [2] |

| Melting Point | Information not available | |

| Flash Point | -17 °C (1.4 °F) (closed cup) | [2] |

| Density | 0.762 g/mL at 25 °C | [2] |

| Vapor Pressure | 117.3 mmHg at 25 °C | [2] |

| Water Solubility | Slightly miscible | [2] |

| LogP (octanol/water) | 1.8 (estimated) | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. A summary of its GHS classification is provided in Table 2.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

Data compiled from multiple Safety Data Sheets.

Toxicological Information

Comprehensive toxicological data for this compound is limited. Many sources state that the toxicological properties have not been fully investigated[2]. No specific LD50 or LC50 values for this compound were found in the available literature.

Acute Toxicity

No acute toxicity information is available for this product[2]. For context, Table 3 provides acute toxicity data for other short-chain vinyl ethers.

Table 3: Acute Toxicity of Analogous Vinyl Ethers

| Substance | Route | Species | Value | Reference |

| Ethyl vinyl ether | Oral | Rat | LD50: 6153 mg/kg | [4] |

| Ethyl vinyl ether | Inhalation | Rat | LC0: 21.2 mg/L (4h) | [4] |

| Isobutyl vinyl ether | Oral | Rat | LD50: >7700 mg/kg | [4] |

| Isobutyl vinyl ether | Inhalation | Rat | LC0: 21.1 mg/L (4h) | [4] |

| n-Butyl vinyl ether | Oral | Rat | LD50: 10 g/kg | [5] |

| n-Butyl vinyl ether | Inhalation | Mouse | LC50: 62 g/m³/2h | [5] |

| n-Butyl vinyl ether | Dermal | Rabbit | LD50: 4240 µL/kg | [5] |

This data is for analogous compounds and should be used for comparative purposes only.

Skin and Eye Irritation

This compound is classified as a skin and eye irritant[2]. Direct contact can cause redness, and prolonged exposure may lead to dermatitis due to the defatting nature of the solvent[6].

Chronic Toxicity, Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is no information available on the chronic effects, mutagenicity, or reproductive toxicity of this compound[2]. It is not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA[2]. For the related compound, methyl tert-butyl ether (MTBE), the International Agency for Research on Cancer (IARC) has determined that it is not classifiable as to its carcinogenicity to humans[7].

Experimental Protocols

Protocol for In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This in vitro test is a validated alternative to animal testing for skin irritation.

-

Test System: A reconstructed human epidermis model (e.g., EpiDerm™, SkinEthic™ RHE) is used, which consists of normal, human-derived epidermal keratinocytes cultured to form a multilayered, differentiated model of the human epidermis[8][9].

-

Procedure:

-

The RhE tissues are pre-incubated in a sterile 6-well plate with assay medium.

-

A precise amount of the test substance (this compound) is applied topically to the surface of the epidermis of three replicate tissues. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run concurrently[8].

-

The exposure period is typically 60 minutes at 37°C[10].

-

After exposure, the test substance is carefully washed from the tissue surface.

-

The tissues are transferred to fresh medium and post-incubated for approximately 42 hours to allow for the expression of cytotoxic effects[11].

-

-

Viability Assessment: Cell viability is determined using the MTT assay. Tissues are incubated with MTT solution, which is converted by the mitochondrial reductases of viable cells into a blue formazan (B1609692) salt. The formazan is then extracted, and the optical density is measured spectrophotometrically[8].

-

Classification: The substance is identified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control[8][9].

Protocol for Acute Eye Irritation/Corrosion (OECD TG 405)

This guideline describes the in vivo procedure for assessing eye irritation. A weight-of-the-evidence analysis, including in vitro data, should be performed before conducting this test to minimize animal use[1][12][13].

-

Test Animal: The albino rabbit is the recommended species[1][12].

-

Procedure:

-

A single animal is used for the initial test.

-

A dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye after gently pulling the lower eyelid away from the eyeball. The other eye remains untreated and serves as a control[1][12].

-

The eyelids are held together for about one second to prevent loss of the substance. The eye is not washed out for at least 24 hours unless immediate corrosive effects are observed[1][12].

-

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. Ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored according to a standardized system[13].

-

Classification: The substance is classified based on the severity and reversibility of the observed ocular lesions. If corrosive or severe irritant effects are observed in the first animal, no further testing is required. If the initial test results in irritation, a confirmatory test in one or two additional animals is performed[1][12].

Reactivity and Stability

-

Peroxide Formation: Like other ethers, this compound can form explosive peroxides upon exposure to air and light. Containers should be dated upon opening and tested for peroxides before distillation or if stored for an extended period[3].

-

Polymerization: Hazardous polymerization may occur, especially in the presence of acids or heat[3][14].

-

Incompatible Materials: It is incompatible with strong oxidizing agents and strong acids[2].

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide (CO) and carbon dioxide (CO₂)[2]. Thermal decomposition in an inert atmosphere primarily yields isobutylene (B52900) and acetaldehyde.

Handling and Storage

A logical workflow for the safe handling of this compound is depicted below.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield[2].

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber, neoprene), a lab coat, and other protective clothing to prevent skin contact[2].

-

Respiratory Protection: Use in a well-ventilated fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended[2].

Emergency Procedures

First Aid Measures

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur[2].

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation persists[2].

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention immediately[2].

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Get medical attention immediately[2].

Fire Fighting Measures

-

Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide. Water spray may be used to cool containers but may be ineffective at extinguishing the fire[3].

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated[2].

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area. Remove all sources of ignition. Wear appropriate PPE.

-

Containment and Cleanup: Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite). Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for hazardous waste disposal[2].

Environmental Information

Environmental Fate

This compound is expected to be mobile in the environment due to its volatility. While specific data is lacking, persistence is considered unlikely[2]. The hydrolysis of vinyl ethers is pH-dependent, with faster degradation under acidic conditions. For the related n-butyl vinyl ether, the calculated hydrolysis half-life at pH 5 is 9.5 hours, while at pH 7 it is 40 days[15].

Ecotoxicity

The substance is considered harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment[2]. Specific ecotoxicity data (e.g., LC50 for fish) for this compound is not available.

Biodegradation

Information on the biodegradation of this compound is scarce. However, studies on the related fuel oxygenates MTBE and ethyl tert-butyl ether (ETBE) suggest that the ether linkage and the tertiary butyl group make them relatively recalcitrant to biodegradation[2][6]. Aerobic biodegradation of these related ethers often proceeds via hydroxylation of the alkyl group, leading to the formation of tert-butyl alcohol (TBA) and a corresponding aldehyde[2]. A proposed metabolic pathway is illustrated below.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or into the environment[2].

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. VINYL ETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. ICSC 1261 - VINYL ETHYL ETHER [inchem.org]

- 7. Butyl vinyl ether | C6H12O | CID 8108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. x-cellr8.com [x-cellr8.com]

- 9. oecd.org [oecd.org]

- 10. IN VITRO SKIN IRRITATION TESTING: IMPROVING THE SENSITIVITY OF THE EPIDERM SKIN IRRITATION TEST PROTOCOL. • Mattek - Part of Sartorius [mattek.com]

- 11. researchgate.net [researchgate.net]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. oecd.org [oecd.org]

- 14. fishersci.fr [fishersci.fr]

- 15. iivs.org [iivs.org]

Stability and Storage Conditions for tert-Butyl Vinyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and storage conditions for tert-butyl vinyl ether. Understanding the chemical stability of this reagent is critical for ensuring its quality, safety, and performance in research and development, particularly within the pharmaceutical industry where purity and impurity profiles are paramount. This document outlines the primary degradation pathways, recommended storage conditions, suitable inhibitors, and detailed experimental protocols for stability assessment.

Introduction to this compound Stability

This compound ((CH₃)₃COCH=CH₂) is a valuable reagent in organic synthesis, notably as a protecting group for alcohols and in polymerization reactions.[1] However, its vinyl ether functionality makes it susceptible to degradation under various conditions. The primary stability concerns for this compound are peroxide formation through autoxidation and hydrolysis . Additionally, thermal decomposition can occur at elevated temperatures.

Degradation Pathways

The principal routes of degradation for this compound are detailed below.

Peroxide Formation (Autoxidation)

Like many ethers, this compound can react with atmospheric oxygen to form explosive peroxides.[2][3] This process is a free-radical chain reaction initiated by factors such as light, heat, and the presence of contaminants.[4] The generally accepted mechanism for the autoxidation of ethers is illustrated below.[5]

Autoxidation Signaling Pathway

The accumulation of peroxides poses a significant safety hazard, as they can detonate upon shock, heat, or friction.[2] It is crucial to monitor peroxide levels, especially in older containers or samples that have been exposed to air.

Hydrolysis

Under acidic conditions, vinyl ethers are susceptible to hydrolysis, which cleaves the ether linkage to yield an alcohol and an aldehyde. For this compound, this would result in tert-butanol (B103910) and acetaldehyde.[6] The rate of hydrolysis is dependent on the pH and temperature.[7]

Thermal Decomposition

At elevated temperatures, this compound can undergo thermal decomposition. A study on the kinetics of this process in the gas phase between 215–324°C determined the primary products to be isobutylene (B52900) and acetaldehyde.

Recommended Storage and Handling

To ensure the stability and safety of this compound, the following storage and handling procedures are recommended:

-

Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen and prevent peroxide formation.

-

Light Protection: Keep containers tightly sealed and protected from light, as light can initiate autoxidation.[3] Amber glass bottles are recommended.

-

Temperature Control: Store in a cool, dry, and well-ventilated area, away from heat sources. Refrigeration (2-8°C) is often recommended for long-term storage.

-

Inhibitors: this compound is often supplied with a stabilizer. Common inhibitors include potassium hydroxide (B78521) (KOH)[8] and N,N-diethylaniline.[9] These inhibitors function by scavenging free radicals or reacting with acidic impurities that could catalyze degradation. The choice of inhibitor may depend on the intended application, as basic inhibitors like KOH may not be compatible with certain reaction conditions.

-

Inventory Management: Purchase in small quantities to be used within a short period. Label containers with the date received and the date opened.[4]

Quantitative Stability Data

| Parameter | Value | Conditions | Reference |

| Thermal Decomposition | |||

| Rate Constant (k) | 10¹⁰.⁸⁶ exp(–36,184/RT) s⁻¹ | 215–324°C, gas phase | |

| Hydrolysis | |||

| Half-life (t½) | 5 days (estimated for a related compound, TBF) | pH 7, 22°C | [7] |

Experimental Protocols for Stability Assessment

A comprehensive stability testing program for this compound should include methods for the quantification of the parent compound, the detection and quantification of peroxides, and the analysis of other potential degradation products.

Stability-Indicating Analytical Method

A stability-indicating method is crucial for separating the intact this compound from its degradation products. A gas chromatography (GC) method is well-suited for this purpose due to the volatility of the compound and its likely degradants.

Experimental Workflow: GC Stability-Indicating Method Development

Protocol:

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).

-

Sample Preparation:

-

Accurately prepare a stock solution of this compound in a suitable solvent (e.g., isopropanol) at a known concentration.

-

For stability samples, dilute an accurately weighed amount of the sample in the same solvent to a similar concentration.

-

-

Forced Degradation Study: To demonstrate specificity, subject the this compound solution to stress conditions:

-

Acid Hydrolysis: Add a small amount of dilute HCl and heat gently. Neutralize before injection.

-

Base Hydrolysis: Add a small amount of dilute NaOH and heat gently. Neutralize before injection.

-

Oxidation: Add a small amount of 3% hydrogen peroxide and store at room temperature for a set period.

-

Thermal Stress: Heat the solution at an elevated temperature (e.g., 60°C).

-

Photolytic Stress: Expose the solution to UV light.

-

-

Chromatographic Conditions (Example):

-

Inlet Temperature: 250°C

-

Detector Temperature: 280°C

-

Oven Program: Start at 40°C, hold for 5 minutes, then ramp to 200°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Analysis: Inject the stressed and unstressed samples. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.

-

Quantification: Calculate the amount of this compound remaining and the percentage of each degradation product formed using area normalization or an internal/external standard method.

Peroxide Detection and Quantification

Regular testing for peroxides is a critical safety measure.

Qualitative/Semi-Quantitative Peroxide Test (Iodide Method) [10]

-

Procedure:

-

In a fume hood, add 1-3 mL of this compound to an equal volume of glacial acetic acid in a test tube.

-

Add a few drops of a 5% potassium iodide solution and shake.

-

-

Interpretation:

-

No color change: Peroxides are likely absent or below the detection limit.

-

Yellow color: Indicates the presence of peroxides.

-

Brown color: Indicates a high concentration of peroxides.

-

Semi-Quantitative Peroxide Test Strips

Commercially available peroxide test strips offer a convenient way to estimate peroxide concentration. Follow the manufacturer's instructions, which typically involve dipping the strip into the sample and comparing the resulting color to a chart. Concentrations above 25-100 ppm are generally considered hazardous and may require disposal of the chemical.[2]

Quantitative Peroxide Analysis (HPLC-based)

For more precise quantification, an HPLC method can be developed. While a specific method for this compound is not readily published, methods for quantifying hydrogen peroxide and other organic peroxides can be adapted.[11][12] This often involves post-column derivatization to produce a fluorescent or chromophoric species that can be detected with high sensitivity.

Accelerated Stability Study

An accelerated stability study can be used to predict the long-term stability of this compound under recommended storage conditions.

Logical Flow: Accelerated Stability Study

References

- 1. researchgate.net [researchgate.net]

- 2. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]

- 3. ehs.yale.edu [ehs.yale.edu]

- 4. bu.edu [bu.edu]

- 5. youtube.com [youtube.com]

- 6. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether [pubs.usgs.gov]

- 8. This compound (stabilized with KOH) | CymitQuimica [cymitquimica.com]

- 9. This compound, 98%, stab. with ca 0.1% N,N-diethylaniline | Fisher Scientific [fishersci.ca]

- 10. ehs.washington.edu [ehs.washington.edu]

- 11. researchgate.net [researchgate.net]

- 12. Analysis of hydrogen peroxide field samples by HPLC/FD and HPLC/ED in DC mode - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Addition Reactions of Tert-Butyl Vinyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl vinyl ether (TBVE) is a highly reactive vinyl ether that serves as a versatile building block in organic synthesis. Its pronounced nucleophilicity, stemming from the electron-donating nature of the tert-butoxy (B1229062) group, makes its carbon-carbon double bond particularly susceptible to attack by a wide range of electrophiles. This technical guide provides a comprehensive overview of the core electrophilic addition reactions of TBVE. It details the underlying mechanisms, summarizes key quantitative data, and furnishes detailed experimental protocols for benchmark transformations. The content is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in synthetic applications.

Introduction

Vinyl ethers are a class of organic compounds characterized by an ether linkage directly attached to a carbon-carbon double bond. This structural motif results in an electron-rich π-system, rendering them significantly more reactive towards electrophiles than simple alkenes. Among alkyl vinyl ethers, this compound stands out for its heightened reactivity, which is attributed to the strong +I (inductive) effect of the bulky tert-butyl group.[1] This enhanced electron-donating capacity stabilizes the key carbocation intermediate formed during electrophilic attack, thereby accelerating reaction rates.[1] Consequently, TBVE participates in a diverse array of electrophilic addition reactions, including hydration, halogenation, hydrohalogenation, and cycloadditions, making it a valuable intermediate in the synthesis of complex organic molecules, functional monomers, and pharmaceutical precursors.

General Mechanism of Electrophilic Addition

The electrophilic addition to this compound typically proceeds through a two-step mechanism involving a resonance-stabilized carbocation intermediate.

-

Electrophilic Attack: The reaction is initiated by the attack of the electron-rich π-bond of the vinyl ether on an electrophile (E⁺). This addition follows Markovnikov's rule, where the electrophile bonds to the β-carbon (the terminal carbon of the vinyl group), leading to the formation of a carbocation on the α-carbon.

-

Carbocation Stabilization: The resulting carbocation is significantly stabilized by two factors: the inductive effect of the tert-butyl group and, more importantly, resonance delocalization of the lone pair of electrons from the adjacent ether oxygen. This oxocarbenium ion intermediate is a key feature of vinyl ether chemistry.

-

Nucleophilic Capture: A nucleophile (Nu⁻) then rapidly attacks the electrophilic α-carbon of the oxocarbenium ion to form the final addition product.

The general workflow for this mechanism is depicted below.

Caption: General mechanism of electrophilic addition to this compound.

Key Electrophilic Addition Reactions

Acid-Catalyzed Hydration

In the presence of an acid catalyst in an aqueous solution, this compound undergoes rapid hydrolysis. The reaction proceeds via rate-determining protonation of the β-carbon to form the stable oxocarbenium ion.[2] This intermediate is then attacked by water, and subsequent deprotonation yields a hemiacetal. The hemiacetal is typically unstable and further hydrolyzes to acetaldehyde (B116499) and tert-butanol.

Caption: Mechanism of acid-catalyzed hydration of this compound.

Halogenation (Addition of Br₂ and Cl₂)

The addition of halogens, such as bromine (Br₂) and chlorine (Cl₂), to this compound is typically a rapid reaction that proceeds at low temperatures to yield the corresponding 1,2-dihaloether. The reaction is believed to proceed through a cyclic halonium ion intermediate, which results in anti-addition of the two halogen atoms across the double bond.

Hydrohalogenation (Addition of HX)

This compound reacts readily with hydrogen halides (e.g., HBr, HCl) to afford the corresponding α-haloether. The reaction follows Markovnikov's rule, where the proton adds to the less substituted β-carbon, and the halide anion attacks the more substituted, resonance-stabilized α-carbon.

Addition of Sulfenyl Halides

Electrophilic sulfur reagents, such as p-toluenesulfenyl chloride (p-TolSCl), react with this compound to produce stable adducts. For example, the reaction with p-TolSCl yields 2-tert-butoxy-2-chloroethyl p-tolyl sulfide.[1] This adduct is a versatile synthetic intermediate that can undergo further reactions, such as Lewis acid-promoted C-C bond formation with various nucleophiles.[1]

Caption: Reaction of TBVE with p-TolSCl and subsequent C-C bond formation.

Epoxidation

Epoxidation of this compound can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The reaction is a concerted process where the oxygen atom is delivered to the double bond, forming a three-membered epoxide ring, also known as an oxirane.[3] Given the sensitivity of the product to acidic conditions (which can cause ring-opening), the reaction is often performed in the presence of a buffer.

[2+2] Cycloaddition

Highly electron-deficient alkenes, such as tetracyanoethylene (B109619) (TCNE), can react with the electron-rich double bond of this compound to form cyclobutane (B1203170) derivatives via a [2+2] cycloaddition.[1] Kinetic studies have shown that this reaction is second-order overall (first-order in each reactant) and that this compound is more reactive than other alkyl vinyl ethers in this transformation.[1]

Quantitative Data Summary

The following tables summarize quantitative data for various electrophilic addition reactions involving alkyl vinyl ethers, with a focus on this compound where data is available.

Table 1: Relative Reactivity of Alkyl Vinyl Ethers in Dichlorocarbene (B158193) Addition

| Alkyl Group (R in ROCH=CH₂) | Relative Rate |

|---|---|

| tert-Butyl | 2.43 |

| Isopropyl | 1.56 |

| Ethyl | 1.20 |

| Methyl | 1.03 |

| Isobutyl | 1.00 |

| 2-Chloroethyl | 0.48 |

Data sourced from kinetic studies of dichlorocarbene addition.

Table 2: Hydronium Ion-Catalyzed Hydrolysis Rate Constants

| Vinyl Ether | kH+ (M⁻¹s⁻¹) at 25°C |

|---|---|

| Ethyl vinyl ether | 0.89 |

| Isopropyl vinyl ether | 4.3 |

| 2-Chloroethyl vinyl ether | 0.011 |

| Isobutyl vinyl ether | 0.41 |

Note: Specific rate data for this compound under these exact conditions was not found in the cited literature, but its reactivity is expected to be higher than isopropyl vinyl ether due to inductive effects.[4]

Table 3: Summary of Reaction Conditions and Yields

| Reaction | Electrophile | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| Halogenation | Br₂ | CH₂Cl₂ | -78 °C | 1,2-Dibromo-1-tert-butoxyethane | Good (Typical) |

| Epoxidation | m-CPBA | CH₂Cl₂ | Room Temp, Buffered | tert-Butoxy oxirane | 84% (Representative)[5] |

| Sulfenylation | p-TolSCl | CH₂Cl₂ | -78 °C to RT | 2-tert-butoxy-2-chloroethyl p-tolyl sulfide | High (Typical)[1] |

| Cycloaddition | TCNE | Dioxane | Room Temp | 1-tert-butoxy-2,2,3,3-tetracyanocyclobutane | Good (Typical)[1] |

Experimental Protocols

The following protocols are representative examples for conducting key electrophilic addition reactions on this compound.

Protocol 1: Epoxidation using m-CPBA with a Buffer

This procedure is adapted from a general method for the epoxidation of acid-sensitive alkenes.[5]

Objective: To synthesize tert-butoxy oxirane.

Materials:

-

This compound (1.00 g, 10.0 mmol, 1.0 eq)

-

2,6-di-tert-butylpyridine (B51100) (4.21 g, 22.0 mmol, 2.2 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 3.88 g, ~17.0 mmol, 1.7 eq)

-

Dichloromethane (B109758) (CH₂Cl₂, 50 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 eq) and 2,6-di-tert-butylpyridine (2.2 eq) in dichloromethane, add m-CPBA (1.7 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with CH₂Cl₂.

-

Wash the organic layer sequentially with saturated Na₂SO₃ solution (to quench excess peroxide), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired epoxide.

Caption: Experimental workflow for the epoxidation of this compound.

Protocol 2: Addition of p-Toluenesulfenyl Chloride

This protocol is based on the reaction described by Smoliakova et al.[1]

Objective: To synthesize 2-tert-butoxy-2-chloroethyl p-tolyl sulfide.

Materials:

-

This compound (1.0 g, 10.0 mmol, 1.0 eq)

-

p-Toluenesulfenyl chloride (1.59 g, 10.0 mmol, 1.0 eq)

-

Anhydrous dichloromethane (CH₂Cl₂, 40 mL)

-

Anhydrous diethyl ether

-

Hexane

Procedure:

-

Dissolve p-toluenesulfenyl chloride (1.0 eq) in anhydrous CH₂Cl₂ (20 mL) in a flame-dried, three-necked flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-